molecular formula C16H13N3O6S B2518070 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 476641-61-9

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2518070
CAS No.: 476641-61-9
M. Wt: 375.36
InChI Key: FXQGGLCGJAWQGO-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 476641-61-9) is a chemical compound with a molecular formula of C16H13N3O6S and a molecular weight of 375.36 g/mol . This small molecule features a 1,3-thiazole core linked to a 5-nitrofuran moiety via a carboxamide bridge, a structural pattern seen in compounds with significant research potential. The 5-nitrofuran group is a known pharmacophore in antimicrobial research . Enzymes in bacteria can reduce this group, leading to reactive intermediates that may damage bacterial DNA and proteins, thereby inhibiting growth . Simultaneously, the 1,3-thiazole ring is a privileged structure in medicinal chemistry, frequently investigated for its diverse biological activities . Researchers are exploring thiazole derivatives for various applications, including as inhibitors of tyrosinase, the rate-limiting enzyme in melanin production, for potential use in cosmetic science . This compound is provided with a guaranteed purity of 95% or higher and is intended for research and development purposes exclusively . It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-23-9-3-4-10(13(7-9)24-2)11-8-26-16(17-11)18-15(20)12-5-6-14(25-12)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQGGLCGJAWQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Attachment of the Nitrofuran Moiety: The nitrofuran moiety can be introduced through a nitration reaction, where a nitro group is added to the furan ring using nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage bacterial DNA and proteins, leading to cell death. The thiazole ring can interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Findings and Implications

Structural-Activity Relationships (SAR): The nitrofuran moiety in the target compound may confer redox-mediated antibacterial activity, similar to nitroheterocyclic drugs like nitrofurantoin .

Synthetic Challenges :

  • Lower purity in nitrothiophene analogs (42%) underscores the difficulty in synthesizing nitro-containing heterocycles . The target compound’s synthesis likely requires optimized coupling agents (e.g., HATU) and chromatography .

Pharmacological Potential: While anti-inflammatory thiazole-benzamides (e.g., 5c) highlight the versatility of the thiazole scaffold, the target compound’s nitro group may shift its activity toward infectious diseases .

Biological Activity

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic compound classified under thiazole derivatives. Its unique structure, which includes a nitrofuran moiety known for antimicrobial properties and a thiazole ring, suggests potential biological activities that are of significant interest in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H16N3O6SC_{16}H_{16}N_{3}O_{6}S with a CAS number of 476641-61-9. The presence of the nitrofuran group is particularly noteworthy due to its ability to generate reactive oxygen species (ROS), which can lead to cellular damage in microbial pathogens.

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₆H₁₆N₃O₆S
CAS Number476641-61-9

The biological activity of this compound primarily stems from its interaction with various molecular targets within microbial cells:

  • Antimicrobial Activity : The nitrofuran moiety can produce ROS upon reduction, which damages bacterial DNA and proteins, leading to cell death. This mode of action is similar to that observed in other nitrofuran derivatives.
  • Enzyme Interaction : The thiazole ring can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction may modulate the function of these enzymes, contributing to the compound's overall biological effects.

Antimicrobial Efficacy

Research has shown that compounds containing nitrofuran and thiazole structures exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against a range of pathogens, including those from the ESKAPE group, which are notorious for their antibiotic resistance.

Case Study: Antibacterial Activity

In a recent study assessing similar thiazole derivatives, it was found that compounds with nitrofuran groups displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. Specifically, the study measured the zones of inhibition in disc diffusion tests and determined MICs through serial dilution methods.

Pathogen MIC (µg/mL)
Escherichia coli16
Staphylococcus aureus32
Klebsiella pneumoniae64

These results indicate that this compound could have promising applications in treating infections caused by resistant bacteria.

Cytotoxicity Studies

While antimicrobial activity is crucial, understanding the cytotoxic effects on human cells is equally important for therapeutic applications. Preliminary studies suggest that while some thiazole derivatives exhibit low cytotoxicity against human cell lines at therapeutic concentrations, further investigations are necessary to confirm the safety profile of this specific compound.

Q & A

Q. What are the standard synthetic routes for N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, and how are key intermediates characterized?

The synthesis involves:

  • Thiazole ring formation : Cyclization of 2,4-dimethoxyphenyl thiourea with α-haloketones (e.g., 2-bromo-1-(2,4-dimethoxyphenyl)ethanone) in ethanol under reflux.
  • Amide coupling : Reaction of the thiazole intermediate with 5-nitrofuran-2-carboxylic acid using EDC/HOBt in dichloromethane.
    Intermediates are characterized via TLC for purity and ¹H/¹³C NMR for structural validation. Key spectral markers include aromatic protons (δ 6.7–7.3 ppm) and amide carbonyl signals (1680–1700 cm⁻¹ in IR) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • ¹H NMR : Nitrofuran protons (δ 8.2–8.5 ppm) and dimethoxyphenyl aromatic protons (δ 6.7–7.3 ppm).
  • IR : Amide C=O (1680–1700 cm⁻¹) and nitro group (1520 cm⁻¹).
  • HRMS : Exact mass confirmation ([M+H]+ at m/z 403.0752).
  • X-ray crystallography (if crystallized): Absolute configuration via SHELXL refinement .

Q. What in vitro biological screening protocols are commonly used to evaluate its pharmacological potential?

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli.
  • Cytotoxicity : MTT assay (IC₅₀ determination in HeLa/MCF-7 cells).
  • Enzyme inhibition : Fluorescence-based kinase/protease assays (10–100 µM concentration range).
    Triplicate measurements and positive controls (e.g., doxorubicin) are critical .

Advanced Questions

Q. How should researchers address contradictory data regarding biological activity across experimental models?

Discrepancies may arise from:

  • Cell line specificity : Test epithelial vs. hematopoietic cancer models.
  • Assay conditions : Serum concentration (5% vs. 10% FBS) affects bioavailability.
  • Metabolite interference : Use LC-MS to identify degradation products.
    Standardized protocols (e.g., uniform cell passage numbers) improve cross-study comparability .

Q. What structure-activity relationship (SAR) trends are observed when modifying key moieties?

Modification Site Change Biological Impact
DimethoxyphenylMethoxy → Ethoxy3× reduced antimicrobial activity
NitrofuranNitro → AminoLoss of cytotoxicity (IC₅₀ > 100 µM)
Thiazole coreSulfur → OxygenImproved solubility but lower enzyme inhibition
Data derived from analog studies .

Q. What strategies optimize yield and purity during large-scale synthesis (>10 g)?

  • Solvent : DMF improves coupling efficiency (72% yield vs. 45% in THF).
  • Temperature : 0–5°C during amide coupling minimizes nitro reduction.
  • Purification : Gradient flash chromatography (hexane:EtOAc 4:1 → 1:2) achieves >95% purity.
    Inline FTIR monitors reaction progression .

Q. How can crystallographic data and computational modeling inform analog design?

  • X-ray structures (SHELX ): Identify hydrogen bonds (e.g., with Thr123 in kinase targets).
  • Molecular docking (AutoDock Vina): Predict binding affinities of nitro-modified analogs.
  • MD simulations (NAMD): Assess stability in active sites over 100 ns.
    Validates critical interactions of 2,4-dimethoxy groups .

Q. What methodological considerations are vital for extrapolating in vitro activity to in vivo models?

  • Pharmacokinetics : Plasma stability (e.g., 80% degradation in 2 hours in mice).
  • Metabolite identification : LC-QTOF detects hepatotoxic nitro-reduction products.
  • Formulation : Nanoemulsions (200 nm particles) improve oral bioavailability (58% in rats).
    Use orthotopic models for clinically relevant efficacy validation .

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